Lipophilicity Differential (XLogP3-AA): CAS 442556-30-1 vs. 4-Methylbenzoyl Analog
The target compound (CAS 442556-30-1) exhibits a computed XLogP3-AA of 4.6, reflecting the significant lipophilic contribution of the 4-bromobenzoyl substituent [1]. In contrast, the analogous 3-amino-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one (estimated XLogP3-AA ~3.4–3.6) shows a reduction of approximately 1.0–1.2 log units due to the replacement of bromine by a methyl group. This difference corresponds to an approximately 10-fold reduction in octanol-water partition coefficient, which is expected to translate into measurably lower passive membrane permeability and potentially altered cellular uptake kinetics [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 |
| Comparator Or Baseline | 3-amino-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one; estimated XLogP3-AA ~3.4–3.6 (computed group contribution method) |
| Quantified Difference | Δ XLogP3-AA ≈ +1.0 to +1.2 log units for the bromobenzoyl compound |
| Conditions | Computed property; PubChem XLogP3-AA algorithm (version 3.0) based on topological descriptors [1] |
Why This Matters
The ~10-fold higher predicted lipophilicity of the bromobenzoyl derivative makes it the preferred choice for screening campaigns targeting intracellular or CNS-penetrant molecules where passive membrane permeability is critical, and lipophilicity-driven promiscuity is acceptable in early-stage hit identification.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1419511, 3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one. https://pubchem.ncbi.nlm.nih.gov/compound/1419511. Accessed 28 Apr 2026. View Source
